Tritoqualine

Description

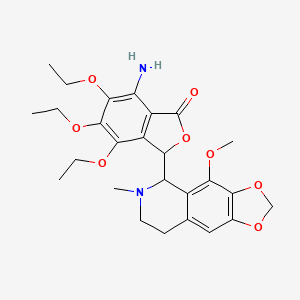

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGJVQIJENCTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864514 | |

| Record name | Tritoqualine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14504-73-5 | |

| Record name | Tritoqualine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritoqualine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritoqualine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tritoqualine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITOQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4MW5166YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tritoqualine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tritoqualine's Mechanism of Action on Histidine Decarboxylase: An In-depth Technical Guide

Abstract: Tritoqualine, an anti-allergic compound, has a complex and debated mechanism of action. Historically and widely classified as a direct inhibitor of histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis, this classification has been challenged by key experimental findings. This technical guide provides a comprehensive overview of the proposed mechanisms of action of this compound, with a focus on its interaction with histidine decarboxylase and alternative pathways. It synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the involved biological pathways to offer a clear perspective for researchers, scientists, and drug development professionals. A central aspect of this guide is the presentation of conflicting evidence, highlighting a significant knowledge gap in the pharmacology of this compound.

Introduction: The Dual Identity of this compound

This compound (also known as Hypostamine) is a therapeutic agent used in the management of allergic conditions such as allergic rhinitis and urticaria[1][2]. Its clinical efficacy is attributed to its ability to reduce the biological effects of histamine. Unlike traditional antihistamines that act as antagonists at histamine receptors, this compound is reputed to function by limiting the body's histamine supply[1]. The most commonly cited mechanism is the direct inhibition of L-histidine decarboxylase (HDC, EC 4.1.1.22), the sole enzyme responsible for the conversion of L-histidine to histamine[1][3]. This mode of action is appealing as it suggests a prophylactic effect by preventing the formation of a key mediator of allergic reactions.

However, seminal research from the mid-1980s presents a direct contradiction to this widely accepted mechanism, suggesting that this compound's primary role is not as an enzyme inhibitor but as a mast cell stabilizer that prevents the release of pre-formed histamine. This guide will delve into the evidence for both proposed mechanisms, providing the necessary data and experimental context for a thorough understanding.

The Canonical Mechanism: Direct Inhibition of Histidine Decarboxylase

The prevailing view in many pharmacological databases and reviews is that this compound directly inhibits histidine decarboxylase. This mechanism involves this compound binding to the enzyme, thereby preventing it from catalyzing the decarboxylation of histidine to histamine. The logical consequence of this action would be a reduction in histamine levels in tissues, which has been observed in some in vivo and clinical studies. For instance, a clinical study on patients with allergic rhinitis showed a significant reduction in plasma histamine concentrations following treatment with this compound.

dot

Caption: Proposed direct inhibition of histidine decarboxylase by this compound.

Despite this widely accepted model, a critical gap exists in the scientific literature: there is a lack of publicly available, peer-reviewed studies presenting quantitative data on the direct, in vitro inhibition of purified or recombinant histidine decarboxylase by this compound. Key metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for this interaction are conspicuously absent.

Conflicting Evidence and an Alternative Mechanism: Inhibition of Histamine Release

In 1985, a pivotal study by Umezu et al. directly challenged the established mechanism of action. Their research reported that this compound did not inhibit histidine decarboxylase activity from partially purified fetal rat enzymes or from mastocytoma P-815 cells in their in vitro assays.

Instead, their findings indicated that this compound's anti-allergic effect is derived from its ability to inhibit the release of histamine from mast cells upon stimulation. This positions this compound as a mast cell stabilizer. Their subsequent research in 1986 delved deeper into this alternative mechanism, demonstrating that this compound inhibits the influx of Ca²⁺ into mast cells and also inhibits the activity of calmodulin, a key calcium-binding protein involved in the degranulation cascade.

Signaling Pathway for Mast Cell Degranulation and this compound's Intervention

Mast cell degranulation is a complex process initiated by an allergen (antigen) cross-linking IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i), which is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. This compound is proposed to interfere with this pathway by inhibiting Ca²⁺ influx and the activity of calmodulin.

dot

References

Tritoqualine: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritoqualine, a notable atypical antihistamine, operates through the inhibition of histidine decarboxylase, the enzyme responsible for histamine synthesis. This mechanism distinguishes it from traditional H1-receptor antagonists. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and professionals in drug development. The document outlines a plausible synthetic route, details its known chemical and physical characteristics, and discusses its mechanism of action. All quantitative data is presented in structured tables, and key pathways are visualized using diagrams.

Introduction

This compound, with the IUPAC name 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one, is classified as a phthalide isoquinoline.[1] Its primary pharmacological action is the inhibition of histidine decarboxylase, which curtails the production of histamine, a key mediator in allergic reactions.[2][3] This mode of action suggests its utility in managing various allergic conditions such as urticaria and allergic rhinitis. Some sources also classify it as an H1-antihistamine, indicating a potential dual mechanism.

Chemical Properties

The chemical structure of this compound is complex, featuring a phthalide and an isoquinoline moiety. While extensive experimental data on its physical and chemical properties are not widely published, the fundamental characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₆H₃₂N₂O₈ | |

| Molar Mass | 500.548 g·mol⁻¹ | |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

Further research is required to experimentally determine and publish a complete profile of its physicochemical properties.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on the general synthesis of phthalide isoquinoline alkaloids, a plausible synthetic pathway can be proposed. The core of this strategy involves the coupling of a substituted phthalide derivative with a substituted isoquinoline derivative.

A common method for the synthesis of the phthalide isoquinoline skeleton is the reaction of a 3-halophthalide with a 3,4-dihydroisoquinolinium salt in the presence of a reducing agent, such as a zinc-copper couple.

Proposed Retrosynthetic Analysis

A retrosynthetic approach to this compound suggests two key precursors:

-

Precursor A: A substituted 3-halophthalide (specifically, a 7-amino-4,5,6-triethoxy-3-halophthalide).

-

Precursor B: A substituted 3,4-dihydroisoquinolinium salt (specifically, a 4-methoxy-6-methyl-5,6,7,8-tetrahydro-dioxolo[4,5-g]isoquinolinium salt).

Plausible Synthetic Pathway

The forward synthesis would likely proceed as follows:

-

Synthesis of Precursor A (Substituted Phthalide): This would involve the synthesis of a suitably substituted benzene ring followed by reactions to form the phthalide structure with the required amino and triethoxy groups.

-

Synthesis of Precursor B (Substituted Isoquinoline): This would likely start from a substituted phenethylamine derivative which would undergo a Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline core, followed by further modifications to introduce the methoxy, methyl, and dioxolo groups.

-

Coupling Reaction: The substituted 3-halophthalide (Precursor A) would be reacted with the 3,4-dihydroisoquinolinium salt (Precursor B) in the presence of a reducing agent like a zinc-copper couple to form the final this compound molecule.

Experimental Protocol (General for Phthalide Isoquinoline Synthesis)

The following is a generalized experimental protocol based on known syntheses of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Substituted 3-halophthalide (Precursor A)

-

Substituted 3,4-dihydroisoquinolinium salt (Precursor B)

-

Zinc-copper couple (or other suitable reducing agent)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A reaction flask is charged with the substituted 3,4-dihydroisoquinolinium salt (Precursor B) and the zinc-copper couple under an inert atmosphere.

-

Anhydrous solvent is added, and the mixture is stirred.

-

A solution of the substituted 3-halophthalide (Precursor A) in the same anhydrous solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at a suitable temperature (ranging from room temperature to reflux, to be determined empirically) for a period of time until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered to remove the excess reducing agent.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified using column chromatography to yield the desired phthalide isoquinoline product (this compound).

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzyme histidine decarboxylase. This enzyme is crucial for the conversion of L-histidine to histamine. By inhibiting this enzyme, this compound effectively reduces the endogenous production of histamine, thereby mitigating the inflammatory and allergic responses mediated by histamine.

Some evidence also suggests that this compound may act as an H1-antihistamine, directly blocking the action of histamine at its receptor sites. This potential dual-action mechanism would contribute to its overall anti-allergic efficacy.

Signaling Pathway

The inhibition of histamine synthesis by this compound prevents the subsequent activation of histamine receptors, such as the H1 receptor, which are involved in the allergic cascade. The typical signaling pathway initiated by histamine binding to the H1 receptor involves the activation of Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling events. By reducing histamine levels, this compound effectively dampens this entire pathway.

Visualizations

Logical Relationship of this compound's Mechanism of Action

Caption: this compound's dual mechanism of action.

Experimental Workflow for Synthesis

Caption: Plausible experimental workflow for this compound synthesis.

Conclusion

This compound presents a unique approach to the management of allergic conditions through its inhibition of histamine synthesis. While a complete, publicly available dataset on its synthesis and chemical properties is limited, this guide provides a foundational understanding based on existing knowledge of its chemical class. The proposed synthetic pathway and generalized experimental protocol offer a starting point for researchers interested in its synthesis and further investigation. Future work should focus on the experimental validation of its physicochemical properties and the optimization of its synthetic route to facilitate further research and development.

References

The In Vivo Effects of Tritoqualine on Histamine Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tritoqualine, also known by the trade name Inhibostamin, is a pharmaceutical agent that has been investigated for its effects on the histamine pathway.[1][2] Histamine, a crucial biogenic amine, is a key mediator in allergic reactions and inflammatory responses and also functions as a neurotransmitter.[2] The metabolism of histamine is a tightly regulated process involving its synthesis from the amino acid L-histidine and its subsequent degradation. This technical guide provides an in-depth overview of the in vivo effects of this compound on histamine metabolism, presenting key quantitative data, outlining experimental methodologies, and visualizing the involved biological pathways.

The mechanism of action of this compound is multifaceted and has been the subject of some debate in the scientific literature. It is primarily recognized as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the conversion of histidine to histamine.[2] By blocking this initial step, this compound is thought to reduce the overall production of histamine. However, a substantial body of evidence also suggests that this compound's antiallergic properties may be significantly attributed to its ability to inhibit the release of histamine from mast cells, independent of HDC inhibition.[3] This guide will explore the in vivo evidence supporting both proposed mechanisms.

Quantitative Data on the In Vivo Effects of this compound

The administration of this compound has been shown to alter histamine levels in various biological compartments in both animal models and humans. The following tables summarize the key quantitative findings from in vivo studies.

Table 1: Effect of this compound on Histamine Levels in Mouse Tissues

| Treatment Regimen | Tissue | Change in Histamine Level |

| Single Dose (100 mg/kg) | Brain | Decrease |

| Kidney | Tendency towards decrease | |

| Lung | Tendency towards decrease | |

| Intestine | Increase | |

| Subchronic (40 mg/kg daily for 5 days) | Brain | Slight reduction |

| Kidney | Slight reduction | |

| Lung | Slight reduction |

Table 2: Effect of this compound on Whole Blood Histamine Levels in Humans

| Subject Group | Treatment | Mean Histamine Level (ng/mL) - Before | Mean Histamine Level (ng/mL) - After | Statistical Significance |

| All Subjects | This compound (300 mg t.i.d. for 3 days) | 109 ± 61 | 91 ± 41 | Not Significant |

| Placebo | 92 ± 55 | 105 ± 62 | Not Significant | |

| Allergic Subjects | This compound (300 mg t.i.d. for 3 days) | 107 ± 35 | 71 ± 36 | p < 0.05 |

| Placebo | 76 ± 19 | 162 ± 36 | p < 0.05 |

Table 3: Effect of this compound on Intestinal Diamine Oxidase (DAO) Activity in Mice

| Treatment Regimen | Change in Intestinal DAO Activity |

| Single Dose (100 mg/kg) | Reduced |

| Subchronic (40 mg/kg daily for 5 days) | Transient Increase |

Signaling Pathways and Mechanisms of Action

This compound's influence on histamine metabolism is believed to be mediated through two primary pathways: the inhibition of histamine synthesis and the modulation of histamine release from mast cells.

Inhibition of Histamine Synthesis

The primary proposed mechanism for this compound is the inhibition of histidine decarboxylase (HDC), the rate-limiting enzyme in histamine synthesis. By blocking HDC, this compound reduces the conversion of L-histidine to histamine, thereby lowering the available pool of this inflammatory mediator.

Caption: this compound's inhibition of histamine synthesis.

Inhibition of Histamine Release from Mast Cells

Several studies have indicated that this compound's antiallergic effects may be more prominently due to its ability to stabilize mast cells and inhibit the release of pre-formed histamine. This action is thought to involve the modulation of intracellular signaling cascades that are triggered by allergens and other secretagogues. Specifically, this compound has been shown to inhibit the influx of calcium ions (Ca2+) and interfere with the activity of calmodulin, both of which are critical for mast cell degranulation.

Caption: this compound's inhibition of histamine release.

Experimental Protocols

The following outlines the general methodologies employed in the in vivo studies cited in this guide. It is important to note that specific, detailed protocols were not fully available in the reviewed literature, and this section provides a synthesis of the described methods.

Animal Studies (Mice)

-

Animal Model: Mice were used to investigate the tissue-specific effects of this compound.

-

Dosing:

-

Single Dose Study: A single dose of 100 mg/kg of this compound was administered.

-

Subchronic Study: this compound was administered daily at a dose of 40 mg/kg for 5 consecutive days.

-

-

Histamine Quantification: The concentration of histamine in the tissue extracts was determined. The specific assay used was not detailed in the abstract but would typically involve techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

DAO Activity Assay: Intestinal diamine oxidase (DAO) activity was also measured. This would generally involve incubating intestinal tissue homogenates with a DAO substrate and measuring the product formation.

Caption: Experimental workflow for in vivo mouse studies.

Human Studies

-

Study Design: A double-blind, placebo-controlled study was conducted with 44 human subjects.

-

Subject Population: The study included both non-allergic individuals and four volunteers with a history of allergies.

-

Dosing: this compound was administered orally at a dose of 300 mg three times a day (t.i.d.) for three days.

-

Sample Collection: Whole blood samples were collected before the initiation of treatment and 12 hours after the final dose.

-

Sample Processing: Blood samples were hemolyzed to release histamine from blood cells.

-

Histamine Quantification: Histamine levels were measured using a fluorometric technique, which was preceded by column chromatography for sample purification.

Discussion and Future Directions

The available in vivo data indicate that this compound can modulate histamine levels, with effects varying by tissue and duration of administration. In mice, a single high dose appears to have a more pronounced effect on reducing histamine in the brain, kidneys, and lungs, while paradoxically increasing it in the intestine, an effect that coincides with reduced intestinal DAO activity. Subchronic treatment leads to a more consistent, albeit slight, reduction in histamine across multiple tissues.

In humans, the effect of a 3-day course of this compound on whole blood histamine levels was not statistically significant in the overall study population. However, a significant reduction in blood histamine was observed in a small subgroup of allergic individuals, suggesting a potentially greater efficacy in this population.

A notable gap in the current understanding of this compound's in vivo effects is the lack of data on its impact on histamine metabolites, such as N-tele-methylhistamine and methylimidazoleacetic acid. Investigating these metabolites would provide a more complete picture of how this compound influences the entire histamine metabolic pathway.

Furthermore, the dual-mechanism hypothesis of HDC inhibition versus mast cell stabilization warrants further in vivo investigation to determine the predominant mode of action in a physiological context. Future studies could employ techniques such as in vivo microdialysis to measure real-time changes in histamine release in specific tissues following this compound administration.

Conclusion

This compound demonstrates a clear, albeit complex, in vivo effect on histamine metabolism. The quantitative data from both animal and human studies suggest that it can lower histamine levels, particularly in allergic individuals. Its mechanism of action appears to be a combination of histidine decarboxylase inhibition and the inhibition of histamine release from mast cells. Further research is needed to fully elucidate its in vivo effects, particularly concerning histamine metabolites and the relative contributions of its dual mechanisms of action. This guide provides a comprehensive summary of the current knowledge to aid researchers and drug development professionals in their ongoing work in this area.

References

Tritoqualine's Role in Mast Cell Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritoqualine (TRQ) is a compound historically classified as a histidine decarboxylase (HDC) inhibitor, suggesting its primary role in reducing histamine biosynthesis. However, compelling evidence from in vitro and in vivo studies indicates that the principal anti-allergic mechanism of this compound is its ability to directly stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth analysis of the experimental evidence supporting this compound's role as a mast cell stabilizer, detailing its mechanism of action on critical signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects.

Introduction: Revisiting the Mechanism of Action

While initially characterized as an inhibitor of histidine decarboxylase, the enzyme responsible for converting histidine to histamine, subsequent research has demonstrated that this compound's clinical efficacy in allergic disorders is more directly attributable to its mast cell stabilizing properties.[1][2][3] Studies on mast cells from various sources have shown that this compound does not significantly inhibit HDC activity in these cells.[2][3] Instead, its therapeutic action is primarily centered on the inhibition of mast cell degranulation in response to both immunological and non-immunological stimuli.

This guide will focus on the contemporary understanding of this compound as a direct mast cell stabilizer, exploring the molecular pathways it modulates.

Core Mechanism: Inhibition of Mast Cell Degranulation

This compound has been shown to effectively inhibit histamine release from mast cells triggered by various stimuli, including antigens (via IgE-mediated activation), compound 48/80, and ATP. The underlying mechanisms for this stabilization involve the modulation of key intracellular signaling events that are critical for mast cell degranulation.

Inhibition of Calcium Influx

A critical step in mast cell activation is a rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is essential for the fusion of granular membranes with the plasma membrane and subsequent release of mediators. This compound has been demonstrated to strongly inhibit the influx of extracellular Ca²⁺ in stimulated mast cells. This action is a cornerstone of its stabilizing effect, as it effectively cuts off a crucial signal for degranulation.

Inhibition of Calmodulin Activity

Calmodulin is a ubiquitous calcium-binding protein that acts as a key transducer of calcium signals in a multitude of cellular processes, including mast cell degranulation. Upon binding Ca²⁺, calmodulin undergoes a conformational change that allows it to activate target enzymes, such as calmodulin-dependent protein kinases. This compound has been identified as an inhibitor of calmodulin activity, providing another layer to its mechanism for suppressing mast cell activation.

Modulation of Arachidonic Acid Metabolism

Mast cell activation also leads to the metabolism of arachidonic acid into pro-inflammatory lipid mediators like prostaglandins and leukotrienes. This compound has been shown to inhibit the increased metabolism of arachidonic acid in stimulated mast cells, further contributing to its anti-inflammatory profile.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on mast cell function have been quantified in several studies. The following table summarizes the key inhibitory concentrations (IC₅₀) for its various activities.

| Target Parameter | Stimulus | Cell Type | IC₅₀ Value | Reference |

| Histamine Release | Compound 48/80 | Rat Peritoneal Mast Cells | 10 µM | |

| Histamine Release | ATP | Rat Peritoneal Mast Cells | 13 µM | |

| Calmodulin Activity | - | Purified from Mastocytoma P-815 cells | 1.0 µM |

Signaling Pathways Modulated by this compound

Mast cell degranulation is a complex process initiated by diverse signaling pathways. This compound intervenes at critical junctures in these pathways.

IgE-Mediated Activation Pathway

The classical allergic response is triggered by the cross-linking of IgE bound to its high-affinity receptor (FcεRI) on the mast cell surface by an antigen. This initiates a tyrosine kinase-based signaling cascade leading to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium.

References

Tritoqualine's In Vitro Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritoqualine, a molecule with a history in the management of allergic conditions, has long been categorized as a histidine decarboxylase (HDC) inhibitor. This classification suggests its primary mechanism of action is the reduction of histamine synthesis. However, a closer examination of the in vitro research reveals a more nuanced and complex pharmacological profile. This technical guide provides an in-depth analysis of the in vitro studies on this compound's enzymatic inhibition, presenting the available quantitative data, detailed experimental protocols, and a critical discussion of its proposed mechanisms of action. The evidence strongly suggests that this compound's primary antiallergic effects in vitro are not due to the direct inhibition of histidine decarboxylase, but rather through the inhibition of histamine release from mast cells, with calmodulin identified as a key molecular target.

Core Data Summary

The following table summarizes the key quantitative data from in vitro studies on this compound's inhibitory activities.

| Target Enzyme/Process | Test System | Inhibitor | IC50 Value | Reference |

| Histidine Decarboxylase (HDC) | Partially purified from fetal rats | This compound | No inhibition observed | [1] |

| Histidine Decarboxylase (HDC) | Prepared from mastocytoma P-815 cells | This compound | No inhibition observed | [1] |

| Histamine Release (induced by Compound 48/80) | Rat peritoneal mast cells | This compound | 10 µM | [2] |

| Histamine Release (induced by ATP) | Rat peritoneal mast cells | This compound | 13 µM | [2] |

| Calmodulin Activity | Purified from mastocytoma P-815 cells | This compound | 1.0 µM | [3] |

| CCl4-stimulated Lipid Peroxidation | Rat hepatocytes | This compound | ~33 µM (complete prevention) |

Signaling Pathways and Experimental Workflows

Histamine Synthesis Pathway and the Disputed Role of this compound

Histamine is synthesized from the amino acid histidine through the action of the enzyme histidine decarboxylase (HDC). While this compound has been widely cited as an inhibitor of this enzyme, in vitro evidence supporting this claim is lacking.

Figure 1. Disputed inhibition of the histamine synthesis pathway by this compound.

Inhibition of Stimulus-Induced Histamine Release from Mast Cells

A key demonstrated mechanism of this compound is the inhibition of histamine release from mast cells following stimulation by secretagogues like compound 48/80 or ATP. This process is dependent on intracellular calcium levels.

Figure 2. this compound's inhibition of stimulus-induced histamine release.

Calmodulin Inhibition as a Proposed Mechanism for Reduced Histamine Release

The inhibition of histamine release by this compound is thought to be mediated, at least in part, by its interaction with calmodulin. Calmodulin is a calcium-binding protein that plays a crucial role in the signal transduction leading to mast cell degranulation.

Figure 3. Proposed mechanism of this compound via calmodulin inhibition.

Detailed Experimental Protocols

Histidine Decarboxylase (HDC) Activity Assay (as described in Umezu et al., 1985)

This protocol was utilized to demonstrate the lack of direct inhibitory effect of this compound on HDC activity.

-

Enzyme Source:

-

Partially purified HDC from fetal rats.

-

Crude and purified HDC from mastocytoma P-815 cells.

-

-

Assay Principle: The assay measures the amount of histamine produced from the substrate histidine.

-

Procedure:

-

The enzyme preparation was incubated with varying concentrations of this compound (10 to 50 µM).

-

The substrate, L-histidine, was added to initiate the enzymatic reaction.

-

The amount of histamine formed was quantified. The original study by Parrot, which reported HDC inhibition, used a bioassay with a guinea pig ileum preparation to measure histamine. The Umezu et al. study likely used a more direct and specific method for histamine quantification, although the exact method is not detailed in the abstract.

-

-

Controls: A reference HDC inhibitor (MI-063) was used as a positive control to validate the assay system.

-

Results: this compound did not show any inhibitory effect on HDC activity from either source at the tested concentrations.

Histamine Release Assay from Rat Peritoneal Mast Cells (as described in Umezu et al., 1985)

This assay was used to quantify the inhibitory effect of this compound on induced histamine release.

-

Cell Source: Peritoneal mast cells isolated from rats.

-

Inducers of Histamine Release:

-

Compound 48/80

-

Adenosine triphosphate (ATP)

-

Antigen (DNP-Ascaris) in sensitized mast cells.

-

-

Procedure:

-

Rat peritoneal mast cells were collected and purified.

-

For antigen-induced release, mast cells were sensitized either in vitro or in vivo with homologous anti-DNP-Ascaris antibody.

-

The mast cells were pre-incubated with various concentrations of this compound.

-

Histamine release was initiated by the addition of the respective inducer (Compound 48/80, ATP, or antigen).

-

The amount of histamine released into the supernatant was measured.

-

-

Data Analysis: The concentration of this compound that inhibited histamine release by 50% (IC50) was calculated.

-

Results: this compound inhibited histamine release induced by compound 48/80 and ATP with IC50 values of 10 µM and 13 µM, respectively. It was also effective in inhibiting antigen-induced histamine release.

Calmodulin Activity Assay (as described in Umezu et al., 1986)

This protocol was employed to identify calmodulin as a molecular target of this compound.

-

Enzyme Source: Calmodulin purified from mastocytoma P-815 cells.

-

Assay Principle: The assay measures the activity of calmodulin, likely by assessing its ability to activate a calmodulin-dependent enzyme. The specific activity measured is not detailed in the abstract but would typically involve a downstream effector enzyme whose activity is dependent on Ca²⁺/calmodulin.

-

Procedure:

-

Purified calmodulin was incubated with varying concentrations of this compound in the presence of calcium.

-

The activity of calmodulin was then assayed. This could involve measuring the activation of a calmodulin-dependent phosphodiesterase or kinase.

-

-

Data Analysis: The concentration of this compound that inhibited calmodulin activity by 50% (IC50) was determined.

-

Results: this compound inhibited the activity of purified calmodulin with an IC50 of 1.0 µM.

Discussion and Conclusion

The available in vitro evidence presents a compelling case to reconsider the primary mechanism of action of this compound. While it is widely referred to as a histidine decarboxylase inhibitor, direct enzymatic assays have failed to demonstrate this activity. In contrast, robust data indicates that this compound is an effective inhibitor of histamine release from mast cells induced by various stimuli.

The inhibitory effect on histamine release appears to be mediated through a mechanism that involves the inhibition of Ca²⁺ influx and, more specifically, the inhibition of calmodulin activity. The IC50 value for calmodulin inhibition (1.0 µM) is significantly lower than that for the inhibition of histamine release (10-13 µM), suggesting that calmodulin is a potent and relevant molecular target.

The discrepancy in the literature may stem from early studies that used less specific methods or different enzyme sources. The findings from Umezu and colleagues, which utilized more direct and specific assays with mast cell-derived enzymes, provide a more accurate picture of this compound's in vitro pharmacology.

For researchers and drug development professionals, this distinction is critical. Targeting the inhibition of histamine release and calmodulin signaling presents a different therapeutic strategy than inhibiting histamine synthesis. Future research should focus on further elucidating the precise binding site of this compound on calmodulin and exploring the downstream consequences of this inhibition in mast cells and other relevant cell types. Understanding the true molecular mechanism of this compound will be pivotal for its potential repositioning or for the development of new therapeutics with similar modes of action.

References

A Guide to the Structural Analysis of Tritoqualine Binding to Histidine Decarboxylase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a critical biogenic amine involved in a myriad of physiological and pathological processes, is synthesized from L-histidine by the enzyme histidine decarboxylase (HDC)[1][2]. As the sole enzyme responsible for histamine production in mammals, HDC presents a key target for therapeutic intervention in allergic and inflammatory conditions[1]. Tritoqualine is recognized as an inhibitor of histidine decarboxylase, functioning to reduce the synthesis of histamine[3][4]. A thorough understanding of the structural basis of this inhibition is paramount for the development of more potent and specific HDC inhibitors.

This technical guide outlines a comprehensive approach to elucidating the structural and molecular interactions between this compound and histidine decarboxylase. In the absence of a publicly available co-crystal structure, this document presents a proposed workflow combining computational modeling with established experimental validation techniques. Detailed hypothetical protocols are provided to guide researchers in performing a structural analysis, from initial computational predictions to experimental determination of binding kinetics and high-resolution structural elucidation.

Target and Inhibitor Overview

Histidine Decarboxylase (HDC)

Mammalian HDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of histidine to produce histamine. It functions as a homodimer, with each monomer contributing to the active site. The PLP cofactor is covalently bound to a lysine residue in the active site and plays a crucial role in the catalytic mechanism. The crystal structure of human HDC has been solved in complex with other inhibitors, revealing a buried active site at the dimer interface.

This compound

This compound, also known as Hypostamine, is an antihistamine that operates by inhibiting HDC, thereby preventing the formation of histamine. This mechanism offers a preventative approach to managing allergic symptoms by targeting histamine production at its source, rather than blocking its receptors after release.

Proposed Workflow for Structural Analysis

A multi-faceted approach is necessary to fully characterize the binding of this compound to HDC. The following workflow integrates computational and experimental methods to build a complete structural and functional picture of the interaction.

Caption: Overall workflow for the structural analysis of this compound-HDC binding.

Computational Structural Analysis

Given the lack of an experimental structure for the this compound-HDC complex, computational methods provide a powerful tool for predicting the binding mode and guiding further experimental work.

Experimental Protocol: Molecular Docking and Dynamics

This protocol describes the use of molecular docking to predict the binding pose of this compound followed by molecular dynamics (MD) simulation to assess its stability.

Caption: Workflow for computational analysis of this compound binding to HDC.

I. Materials and Software:

-

Protein Structure: Human HDC crystal structure (e.g., PDB ID: 4E1O).

-

Ligand Structure: 2D structure of this compound.

-

Software:

-

Molecular modeling suite (e.g., Schrödinger, MOE, or similar).

-

Docking software (e.g., AutoDock, Glide, or similar).

-

MD simulation package (e.g., GROMACS, AMBER, or similar).

-

II. Procedure:

-

Protein Preparation:

-

Load the HDC structure into the modeling software.

-

Remove all non-protein molecules, including water, ions, and the original co-crystallized inhibitor.

-

Add hydrogen atoms and optimize the hydrogen-bonding network.

-

Perform a constrained energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the this compound molecule.

-

Assign appropriate atom types and partial charges.

-

-

Molecular Docking:

-

Define the binding site (docking grid) based on the position of the inhibitor in the original crystal structure.

-

Perform the docking simulation, allowing for flexible ligand conformations.

-

-

Pose Analysis:

-

Analyze the resulting docking poses based on their calculated binding scores.

-

Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

-

-

Molecular Dynamics Simulation:

-

Take the most plausible docked complex and prepare it for MD simulation.

-

Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system and run a short equilibration simulation.

-

Run a production MD simulation for an extended period (e.g., 100 ns).

-

Analyze the trajectory for the stability of the binding pose and the persistence of key intermolecular interactions over time.

-

Predicted Quantitative Data

The following table presents hypothetical data that could be derived from such a computational analysis.

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Docking Score (kcal/mol) | -9.5 | Asp273, Ser151, Tyr334, Ser354 |

| Estimated Binding Energy | -12.8 | Asp273, Ser151, Tyr334, Ser354 |

| RMSD of Ligand during MD | 1.5 Å | - |

Experimental Validation and Structural Determination

Experimental methods are essential to validate computational predictions and provide definitive quantitative and structural data.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol details a continuous spectrophotometric assay to determine the IC50 value of this compound against purified HDC.

I. Materials and Reagents:

-

Purified recombinant human histidine decarboxylase.

-

L-histidine (substrate).

-

Pyridoxal 5'-phosphate (PLP cofactor).

-

This compound.

-

Coupled enzyme system (e.g., an enzyme that produces a chromogenic product in response to histamine).

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

96-well microplate and plate reader.

II. Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, cofactor, and a serial dilution of this compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the assay buffer, HDC enzyme, PLP, and varying concentrations of this compound. Allow this mixture to pre-incubate for 15 minutes at a constant temperature (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding the L-histidine substrate to all wells.

-

Monitor Reaction: Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

I. Materials and Reagents:

-

Purified recombinant human HDC.

-

This compound.

-

ITC buffer (e.g., 50 mM potassium phosphate, pH 7.0, degassed).

-

Isothermal titration calorimeter.

II. Procedure:

-

Sample Preparation: Prepare a solution of HDC (e.g., 10-20 µM) in the ITC buffer and load it into the sample cell. Prepare a more concentrated solution of this compound (e.g., 100-200 µM) in the same buffer and load it into the injection syringe.

-

Data Acquisition: Perform a series of small, sequential injections of the this compound solution into the HDC solution while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Hypothetical Quantitative Binding Data

The following table summarizes hypothetical quantitative data from experimental validation.

| Assay Type | Parameter | Hypothetical Value |

| Enzyme Inhibition | IC50 | 5.2 µM |

| ITC | Dissociation Constant (Kd) | 2.8 µM |

| ITC | Stoichiometry (n) | 1.1 |

| ITC | Enthalpy (ΔH) | -8.5 kcal/mol |

| ITC | Entropy (ΔS) | -7.2 cal/mol·K |

Experimental Protocol: X-ray Crystallography

This protocol outlines the steps to determine the high-resolution 3D structure of the HDC-tritoqualine complex.

Caption: Workflow for X-ray crystallography of the HDC-tritoqualine complex.

I. Materials and Reagents:

-

Highly purified and concentrated HDC.

-

This compound.

-

Crystallization screens and reagents.

-

Cryo-protectant solutions.

-

Access to an X-ray diffraction system (synchrotron preferred).

II. Procedure:

-

Complex Formation: Incubate the purified HDC with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization:

-

Set up crystallization trials using methods such as sitting-drop or hanging-drop vapor diffusion.

-

Screen a wide range of conditions (precipitants, pH, temperature) to find initial crystallization hits.

-

Optimize the conditions that produce crystals to obtain diffraction-quality single crystals.

-

-

Data Collection:

-

Harvest a suitable crystal and soak it briefly in a cryo-protectant solution before flash-cooling in liquid nitrogen.

-

Collect a complete X-ray diffraction dataset using a high-intensity X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using molecular replacement with the known HDC structure (e.g., 4E1O) as a search model.

-

Build the atomic model of the complex into the resulting electron density map, clearly defining the position and conformation of the bound this compound.

-

Refine the model against the experimental data to improve its quality and validate the final structure.

-

Histamine Synthesis and Signaling Pathway

This compound acts by inhibiting HDC, the rate-limiting enzyme in the histamine synthesis pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.

Caption: Histamine biosynthesis pathway showing inhibition by this compound.

Histamine is synthesized from histidine in a single step catalyzed by HDC. In cells like mast cells and basophils, the synthesized histamine is stored in granules and released upon immunological stimulation. In other inflammatory sites, histamine can be produced de novo and released without storage. By inhibiting HDC, this compound prevents the formation of histamine, thereby reducing the pool available to be released and activate histamine receptors, which mediate allergic and inflammatory responses.

Conclusion

The structural analysis of this compound's interaction with histidine decarboxylase is a critical step toward understanding its inhibitory mechanism and facilitating the rational design of next-generation therapeutics. This guide provides a comprehensive framework, integrating predictive computational modeling with definitive experimental validation. By following these detailed protocols, researchers can elucidate the precise binding mode, determine the thermodynamics and kinetics of the interaction, and solve the high-resolution structure of the complex. This knowledge will be invaluable for the development of novel drugs targeting histamine-mediated diseases.

References

Tritoqualine's Impact on Downstream Allergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritoqualine, a compound historically investigated for its anti-allergic properties, exerts its primary effects by modulating critical downstream pathways in the allergic cascade. While initially explored as a histidine decarboxylase (HDC) inhibitor, compelling evidence suggests its principal mechanism of action lies in the inhibition of histamine release from mast cells. This guide delves into the molecular mechanisms of this compound, focusing on its impact on mast cell stabilization, calcium signaling, and the nuclear factor-kappa B (NF-κB) pathway. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the involved signaling pathways to provide a comprehensive resource for researchers in allergy and immunology.

Introduction

Allergic reactions are hypersensitivity disorders of the immune system, characterized by the rapid release of inflammatory mediators from mast cells and basophils. A central player in this process is histamine, which is synthesized from histidine by the enzyme histidine decarboxylase (HDC). While some early reports suggested this compound functions as an HDC inhibitor, more recent and detailed studies indicate that its clinically relevant anti-allergic effects are not due to the inhibition of histamine synthesis.[1][2] Instead, this compound's therapeutic potential appears to stem from its ability to stabilize mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[2] This guide will explore the downstream consequences of this compound's action, providing a detailed overview of its impact on the signaling cascades that govern the allergic response.

Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary anti-allergic function of this compound is the inhibition of histamine release from mast cells.[2] This effect has been demonstrated in response to various secretagogues, including the well-characterized mast cell degranulator, compound 48/80, and ATP.[2] The inhibitory action of this compound on mast cell degranulation is a key aspect of its therapeutic potential in allergic conditions.

Impact on Calcium Influx

Intracellular calcium (Ca²⁺) mobilization is a critical signaling event that precedes mast cell degranulation. Upon stimulation, there is a rapid influx of extracellular Ca²⁺, which triggers the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents. This compound has been shown to strongly inhibit the influx of ⁴⁵Ca²⁺ in mast cells stimulated by compound 48/80. This suggests that this compound's mast cell-stabilizing effect is, at least in part, due to its ability to interfere with the calcium signaling cascade. By blocking or reducing the increase in intracellular calcium, this compound effectively prevents the downstream events that lead to degranulation.

Inhibition of Calmodulin Activity

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that acts as a key transducer of calcium signals in a multitude of cellular processes, including exocytosis. In mast cells, the Ca²⁺/CaM complex is involved in the activation of enzymes and cytoskeletal rearrangements necessary for degranulation. This compound has been identified as an inhibitor of calmodulin activity. This inhibition of a critical downstream effector of calcium signaling provides a further mechanistic explanation for this compound's ability to block histamine release.

This compound and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are pivotal in sustaining the inflammatory response in allergic diseases. The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

While direct studies on this compound's effect on IKK phosphorylation and IκBα degradation in mast cells are limited, its role as an H1-antihistamine suggests a potential indirect influence on the NF-κB pathway. Histamine, acting through H1 receptors, can activate phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway, which can lead to the activation of NF-κB. By stabilizing mast cells and reducing histamine release, this compound would consequently diminish this histamine-driven activation of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

| Parameter | Value | Cell Type | Stimulant | Reference |

| Histamine Release Inhibition | ||||

| IC₅₀ | 10 µM | Rat Peritoneal Mast Cells | Compound 48/80 | |

| IC₅₀ | 13 µM | Rat Peritoneal Mast Cells | ATP | |

| Calmodulin Inhibition | ||||

| IC₅₀ | 1.0 µM | Purified from Mastocytoma P-815 cells | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Histamine Release Assay (Fluorometric Method)

This protocol describes the measurement of histamine release from rat peritoneal mast cells induced by compound 48/80, with fluorometric detection using o-phthalaldehyde (OPT).

Materials:

-

Rat Peritoneal Mast Cells

-

Compound 48/80 solution

-

This compound solutions of varying concentrations

-

Physiological buffer (e.g., Tyrode's solution)

-

Perchloric acid (PCA)

-

o-Phthalaldehyde (OPT) reagent

-

NaOH

-

HCl

-

96-well black microplate

-

Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Isolate rat peritoneal mast cells and resuspend in physiological buffer.

-

Pre-incubate the mast cell suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate histamine release by adding compound 48/80 to a final concentration of 1 µg/mL.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Collect the supernatant for measurement of released histamine.

-

To measure total histamine, lyse an aliquot of the cell suspension with PCA.

-

In a 96-well black microplate, add aliquots of the supernatant or cell lysate.

-

Add NaOH to each well, followed by the OPT reagent.

-

After a short incubation (e.g., 4 minutes) at room temperature, add phosphoric acid to stabilize the fluorescent product.

-

Measure the fluorescence using a fluorometer.

-

Calculate the percentage of histamine release relative to the total histamine content.

Intracellular Calcium Measurement using Fura-2/AM

This protocol outlines the measurement of intracellular calcium concentration in mast cells using the ratiometric fluorescent indicator Fura-2/AM.

Materials:

-

Mast cell suspension

-

Fura-2/AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

HEPES-buffered saline (HBS)

-

This compound solutions

-

Stimulant (e.g., compound 48/80)

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Incubate mast cells with Fura-2/AM (typically 2-5 µM) in HBS, potentially with Pluronic F-127, for 30-60 minutes at 37°C in the dark to allow for dye loading.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Resuspend the cells in HBS and transfer to a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a designated time.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380).

-

Add the stimulant (e.g., compound 48/80) to the wells.

-

Immediately begin recording the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) with emission at 510 nm over time.

-

Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on calmodulin-dependent PDE1 activity using a fluorescence polarization assay.

Materials:

-

Recombinant human PDE1

-

Calmodulin (CaM)

-

Calcium Chloride (CaCl₂)

-

Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)

-

This compound solutions

-

Assay buffer

-

Binding agent

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

In a 96-well plate, add assay buffer containing CaCl₂ and CaM.

-

Add serial dilutions of this compound or a reference inhibitor.

-

Add the PDE1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate (e.g., FAM-cAMP).

-

Incubate for a defined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and develop the signal by adding a binding agent that specifically binds to the hydrolyzed substrate.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition of PDE1 activity for each this compound concentration and determine the IC₅₀ value.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

References

Preclinical Safety and Toxicology Profile of Tritoqualine: A Technical Guide

Executive Summary

Tritoqualine, also known as hypostamine, is an antihistamine agent with a mechanism of action attributed to the inhibition of histidine decarboxylase, the enzyme responsible for histamine synthesis. While clinical information regarding its use in allergic rhinitis and urticaria is available, a comprehensive preclinical safety and toxicology profile is not well-documented in publicly accessible literature. This guide consolidates the limited available data on the non-clinical safety of this compound, highlighting the existing knowledge and significant data gaps.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of histidine decarboxylase, which catalyzes the conversion of histidine to histamine. By reducing histamine synthesis, this compound mitigates the downstream effects of histamine release, which are central to allergic and inflammatory responses.

Methodological & Application

Tritoqualine Experimental Protocols for In Vitro Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritoqualine, also known as Hypostamine, is a compound that has been investigated for its anti-allergic properties. While initially thought to act as a histidine decarboxylase inhibitor, subsequent research has demonstrated that its primary mechanism of action is the inhibition of histamine release from mast cells.[1][2][3] This document provides detailed application notes and experimental protocols for key in vitro assays to evaluate the activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effect on mast cell degranulation through at least two key mechanisms:

-

Inhibition of Calcium Influx: this compound has been shown to inhibit the influx of calcium ions (Ca2+) into mast cells upon stimulation.[1] Calcium is a critical second messenger in the signaling cascade that leads to the fusion of histamine-containing granules with the cell membrane and subsequent degranulation.

-

Inhibition of Calmodulin Activity: this compound directly inhibits the activity of calmodulin, a calcium-binding protein that plays a crucial role in various cellular processes, including the regulation of enzymes involved in mast cell activation.[1]

Contradicting earlier hypotheses, studies have shown that this compound does not significantly inhibit histidine decarboxylase, the enzyme responsible for histamine synthesis. Some literature also classifies this compound as an H1-antihistamine, suggesting it may also interfere with the binding of histamine to its receptor, which would contribute to its anti-allergic effects by reducing the activity of the NF-κB immune response transcription factor.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro inhibitory activities of this compound.

| Assay | Cell Type/Enzyme | Stimulant | IC50 Value | Reference |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Compound 48/80 | 10 µM | |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | ATP | 13 µM | |

| Calmodulin Activity Inhibition | Purified from Mastocytoma P-815 cells | - | 1.0 µM |

Experimental Protocols

Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol describes a method to assess the inhibitory effect of this compound on histamine release from primary mast cells stimulated with Compound 48/80.

Materials:

-

Male Wistar rats (200-300 g)

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque or Percoll

-

HEPES-Tyrode's buffer (pH 7.4)

-

Compound 48/80 solution

-

This compound solutions of varying concentrations

-

o-Phthalaldehyde (OPT) reagent

-

Perchloric acid

-

NaOH

-

HCl

-

96-well microplates

-

Fluorometer

Protocol:

-

Isolation of Rat Peritoneal Mast Cells:

-

Euthanize a male Wistar rat via an approved method.

-

Inject 20 mL of ice-cold HBSS into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal fluid and collect it into a centrifuge tube.

-

Layer the cell suspension over a Ficoll-Paque or Percoll gradient.

-

Centrifuge at 400 x g for 20 minutes at room temperature to separate mast cells.

-

Carefully collect the mast cell layer and wash twice with HBSS.

-

Resuspend the purified mast cells in HEPES-Tyrode's buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

-

-

Histamine Release Assay:

-

In a 96-well microplate, add 50 µL of the mast cell suspension to each well.

-

Add 25 µL of varying concentrations of this compound (or vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate histamine release by adding 25 µL of Compound 48/80 solution (final concentration of 0.1 µg/mL). For spontaneous release control, add 25 µL of buffer.

-

Incubate the plate for 10 minutes at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

-

Histamine Quantification (Fluorometric Assay):

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

To determine the total histamine content, lyse the cells in the remaining pellet with 50 µL of 3% perchloric acid.

-

Add 10 µL of 10 M NaOH and 5 µL of OPT reagent (1% in methanol) to each supernatant and cell lysate sample.

-

Incubate for 4 minutes at room temperature.

-

Stop the reaction by adding 10 µL of 3 M HCl.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a fluorometer.

-

Calculate the percentage of histamine release for each sample relative to the total histamine content.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Calmodulin Activity Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on calmodulin activity. The specific details of the assay (e.g., the calmodulin-dependent enzyme and substrate) may need to be optimized based on the available resources. A common method involves measuring the activity of a calmodulin-dependent enzyme, such as phosphodiesterase or a protein kinase.

Materials:

-

Purified calmodulin

-

Calmodulin-dependent enzyme (e.g., CaM Kinase II)

-

Enzyme substrate (e.g., a specific peptide for the kinase)

-

ATP (if a kinase is used)

-

This compound solutions of varying concentrations

-

Assay buffer (specific to the enzyme)

-

Method for detecting enzyme activity (e.g., radioactivity, fluorescence, or colorimetry)

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, purified calmodulin, the calmodulin-dependent enzyme, the enzyme substrate, and any necessary cofactors (e.g., Ca2+, ATP).

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the final component (e.g., ATP or substrate).

-

-

Measurement of Enzyme Activity:

-

Allow the reaction to proceed for a specific time, ensuring it is within the linear range.

-

Stop the reaction using an appropriate method (e.g., adding a stop solution, boiling).

-

Measure the product formation using a suitable detection method. For example, if a kinase is used with a radiolabeled ATP, the incorporation of the radiolabel into the substrate can be quantified.

-

-

Data Analysis:

-

Calculate the enzyme activity for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. The reported IC50 for this compound's inhibition of calmodulin activity is 1.0 µM.

-

Visualizations

Caption: Workflow for the in vitro histamine release assay.

Caption: this compound inhibits mast cell degranulation.

References

Application Notes and Protocols for Tritoqualine Testing in Animal Models of Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by a type I hypersensitivity reaction. The development of novel therapeutics for allergic rhinitis necessitates robust preclinical evaluation in relevant animal models. Tritoqualine, also known by its trade name Hypostamine, is a pharmaceutical compound with a unique mechanism of action that distinguishes it from traditional antihistamines. Instead of blocking histamine receptors, this compound inhibits the enzyme histidine decarboxylase, which is responsible for the conversion of histidine to histamine.[1][2] This mechanism effectively reduces the production of histamine, a key mediator in allergic reactions, thereby addressing a fundamental cause of allergic symptoms.[1][2] While clinical studies have demonstrated this compound's efficacy in treating seasonal allergic rhinitis in humans[3], detailed protocols for its evaluation in preclinical animal models are essential for further research and development.

These application notes provide detailed protocols for the use of this compound in established animal models of allergic rhinitis, specifically the ovalbumin (OVA)-induced murine and guinea pig models. The protocols cover model induction, this compound administration, and the assessment of key allergic rhinitis endpoints.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of histidine decarboxylase, the enzyme that synthesizes histamine from histidine. However, some studies suggest that this compound may also exert its anti-allergic effects by inhibiting histamine release from mast cells. This dual action makes it a compelling candidate for the treatment of allergic rhinitis.

Caption: Mechanism of action of this compound.

Animal Models of Allergic Rhinitis

The ovalbumin (OVA)-induced allergic rhinitis model in rodents is a widely used and well-characterized model that mimics many of the key features of human allergic rhinitis.

Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice

BALB/c mice are a commonly used strain for allergic disease models due to their propensity to mount a strong Th2-type immune response.

Experimental Workflow:

Caption: Experimental workflow for OVA-induced allergic rhinitis in mice.

Protocol:

Materials:

-

8-10 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in PBS.

-

-

Challenge and Treatment:

-

From day 21 to day 27, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of 1% OVA in PBS into each nostril under light anesthesia.

-

Administer this compound or vehicle orally (e.g., via gavage) or intraperitoneally once daily, 1 hour before the OVA challenge. Based on available data for other conditions, proposed oral doses for this compound could be in the range of 40-100 mg/kg.

-

-

Assessment of Nasal Symptoms:

-

On day 28, 30 minutes after the final OVA challenge, record the number of sneezes and nasal rubbing movements for each mouse for a period of 15 minutes.

-

-

Sample Collection:

-

On day 29, euthanize the mice and collect blood for serum analysis.

-

Perform nasal lavage with PBS to collect nasal lavage fluid (NALF).

-

Excise the nasal tissue for histological analysis.

-

Data to be Collected and Presented in Tables:

| Group | Treatment | Dose (mg/kg) | Number of Sneezes (mean ± SEM) | Nasal Rubbing Movements (mean ± SEM) |

| 1 | Naive (No OVA) | - | ||

| 2 | OVA Control | Vehicle | ||

| 3 | This compound | 40 | ||

| 4 | This compound | 100 | ||

| 5 | Positive Control (e.g., Dexamethasone) | 1 |

| Group | Treatment | Dose (mg/kg) | Total IgE (ng/mL) | OVA-specific IgE (U/mL) |

| 1 | Naive (No OVA) | - | ||

| 2 | OVA Control | Vehicle | ||

| 3 | This compound | 40 | ||

| 4 | This compound | 100 | ||

| 5 | Positive Control (e.g., Dexamethasone) | 1 |

| Group | Treatment | Dose (mg/kg) | Eosinophil Count in NALF (cells/mL) | IL-4 in NALF (pg/mL) | IL-5 in NALF (pg/mL) | IFN-γ in NALF (pg/mL) |

| 1 | Naive (No OVA) | - | ||||

| 2 | OVA Control | Vehicle | ||||

| 3 | This compound | 40 | ||||

| 4 | This compound | 100 | ||||

| 5 | Positive Control (e.g., Dexamethasone) | 1 |

Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs